2-(Benzenesulfonyl)furan-3-carboxylic acid
Overview
Description
2-(Benzenesulfonyl)furan-3-carboxylic acid is a chemical compound with the molecular formula C11H8O5S and a molecular weight of 252.25 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8O5S/c12-10(13)9-6-7-16-11(9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) . This indicates that the molecule consists of a furan ring with a carboxylic acid group at the 3-position and a benzenesulfonyl group at the 2-position .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Scientific Research Applications
Cascade Carboxylative Annulation
2-(Benzenesulfonyl)furan-3-carboxylic acid plays a role in novel cascade carboxylative annulations. For instance, benzo[b]furan-3-carboxylic acid was generated by forming three new bonds in one step via a Pd(II)-mediated cascade carboxylative annulation. This process, which includes the acetylation of this compound as a side reaction, has been supported by an O-labeling study (Liao, Smith, Fathi, & Yang, 2005).
Synthesis of Furan Carboxylic Acids
This compound is used in the synthesis of furan carboxylic acids. A method for the preparation of 2-unsubstituted 1-benzo[b]furan-3-carboxylic acid methyl esters employs copper-catalyzed intramolecular C–O bond formation. This efficient route produces important benzo[b]furan derivatives with biological properties and pharmaceutical applications (Melkonyan, Golantsov, & Karchava, 2008).
Beckmann Rearrangement
In chemical transformations, this compound is involved in Beckmann rearrangements. For example, treatment with benzenesulfonyl chloride in an alkaline medium leads to high yields of furan-4-carboxylic and pyrrole-4-carboxylic acids as a result of second-order Beckmann rearrangement. The structures of these compounds have been confirmed through mass spectral analysis (Stankyavichus, Stankyavichene, & Terent’ev, 1999).
Palladium-Catalyzed Desulfitative Arylation
This compound has been used in palladium-catalyzed desulfitative arylation studies. It has been observed that furan derivatives can be successfully coupled with various benzenesulfonyl chlorides, demonstrating the potential of benzenesulfonyl chlorides as coupling partners to access functionalized 5-arylfurans (Beladhria, Yuan, Ammar, Soulé, Salem, & Doucet, 2014).
Thermochemistry Studies
In thermochemical investigations, the relative stabilities of furancarboxylic acids, including this compound, have been studied. This includes measuring the enthalpies of combustion and sublimation, and performing high-level ab initio calculations to compare theoretical and experimental results (Roux, Temprado, Jiménez, Pérez-Parajón, & Notario, 2003).
Properties
IUPAC Name |
2-(benzenesulfonyl)furan-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5S/c12-10(13)9-6-7-16-11(9)17(14,15)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVYLIIUPIZULY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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